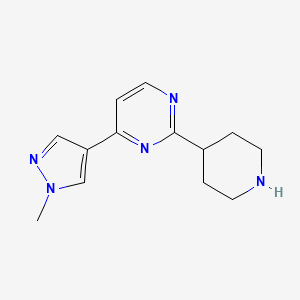

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine

Description

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2- and 4-positions with a piperidin-4-yl group and a 1-methylpyrazole moiety, respectively.

Properties

Molecular Formula |

C13H17N5 |

|---|---|

Molecular Weight |

243.31 g/mol |

IUPAC Name |

4-(1-methylpyrazol-4-yl)-2-piperidin-4-ylpyrimidine |

InChI |

InChI=1S/C13H17N5/c1-18-9-11(8-16-18)12-4-7-15-13(17-12)10-2-5-14-6-3-10/h4,7-10,14H,2-3,5-6H2,1H3 |

InChI Key |

UQTQZIBWLBVYII-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine typically involves:

- Construction of the pyrazole ring or its substituted derivatives.

- Formation of the pyrimidine core.

- Introduction of the piperidin-4-yl substituent at the 2-position of the pyrimidine.

- Coupling of the 1-methyl-1H-pyrazol-4-yl group at the 4-position of the pyrimidine.

The synthetic approach often uses multi-step reactions, including nucleophilic substitutions, reductive aminations, halogenation, and palladium-catalyzed cross-coupling reactions.

Detailed Synthetic Routes

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

One common approach involves starting from 5-amino-3-methylpyrazole, which reacts with diethyl malonate under basic conditions (sodium ethanolate) to form a dihydroxy-heterocyclic intermediate with high yield (~89%). This intermediate undergoes chlorination with phosphorus oxychloride to yield a dichloropyrazolopyrimidine derivative (61% yield). Subsequent nucleophilic substitution with morpholine introduces a morpholine substituent at position 7 with excellent yield (94%) due to selective reactivity of the chlorine atom at that position.

Coupling of the Pyrazolyl Substituent

Palladium-catalyzed Buchwald–Hartwig amination reactions under microwave irradiation are used to couple benzimidazole or pyrazole derivatives at the 5-chloro position of the pyrazolopyrimidine core, achieving final compounds with yields ranging from 34% to 93%.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation | 5-Amino-3-methylpyrazole + diethyl malonate + sodium ethanolate | 89 | Formation of dihydroxy heterocycle |

| 2 | Chlorination | Phosphorus oxychloride | 61 | Formation of 5,7-dichloro derivative |

| 3 | Nucleophilic substitution | Morpholine + K2CO3, room temperature | 94 | Selective substitution at position 7 |

| 4 | Reduction | Sodium borohydride | 99 | Ester reduction to alcohol |

| 5 | Oxidation | Dess–Martin periodinane | 46 | Alcohol to aldehyde |

| 6 | Reductive amination | Piperidin-4-yl amine + NaBH(OAc)3 | 63–84 | Introduction of piperidin-4-yl substituent |

| 7 | Buchwald–Hartwig coupling | Pd catalyst, microwave irradiation | 34–93 | Coupling of benzimidazole or pyrazole substituents |

Alternative Synthetic Approaches and Optimization

- The order of Suzuki cross-coupling and reductive amination reactions can be varied to optimize yields and selectivity.

- Use of microwave irradiation in palladium-catalyzed coupling enhances reaction rates and yields.

- Selection of amine substituents for reductive amination is guided by in silico docking studies to improve biological activity and selectivity.

Research Outcomes and Activity Correlations

- The synthesized compounds, including derivatives of pyrazolo[1,5-a]pyrimidine with piperidin-4-yl substituents, have shown promising selective inhibition of PI3Kδ, with IC50 values in the nanomolar range (e.g., 18 nM for CPL302415).

- Structure-activity relationship (SAR) studies indicate that modifications at the C(2) position of the pyrazolopyrimidine core, especially with amine substituents like piperidin-4-yl, significantly influence potency and selectivity.

- The presence of morpholine moieties in the hinge-binding region enhances binding affinity through hydrogen bonding with key amino acids in the enzyme active site.

- The synthetic routes allow for structural diversity, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on core modifications, substituent effects, and applications.

Pyrimidine-Based Derivatives

CDK2 Inhibitors ()

Compounds 17 , 18 , 19 , and 20 in share a pyrimidine core but differ in substituents:

- Compound 17 : 5-Chloro-N,4-bis(1-methylpyrazol-4-yl)pyrimidin-2-amine

- Compound 18: 2-(4-((5-Fluoro-pyrimidin-2-yl)amino)pyrazol-1-yl)acetamide Key Features: Fluoro substituent at C5 improves metabolic stability; acetamide group enhances solubility. Properties: Melting point 283–284°C; moderate cellular activity .

| Compound | Substituents (C2/C4/C5) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| Target Compound | Piperidin-4-yl / 1-Me-pyrazole / H | N/A | Kinase inhibition* |

| 17 (Ev1) | NH-(1-Me-pyrazole) / 1-Me-pyrazole / Cl | 201–202 | CDK2 inhibitor |

| 18 (Ev1) | NH-(acetamide-pyrazole) / 1-Me-pyrazole / F | 283–284 | Antiproliferative |

Structural Insights :

- The target compound’s piperidine group likely enhances basicity and membrane permeability compared to acetamide or pyrazole substituents in analogs.

Thieno-Pyrimidine Hybrids ()

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (Compound 3 in ):

Comparison :

- The thieno-pyrimidine core enhances rigidity compared to the target compound’s simpler pyrimidine scaffold, possibly affecting solubility and binding kinetics.

Piperidine-Containing Analogs ()

2-[4-(Azetidin-1-yl)piperidin-1-yl]-4-[4-(4-Fluorophenyl)thiazol-5-yl]pyrimidine (Compound 55, )

Comparison :

- The azetidine substituent may confer conformational constraints absent in the target compound’s unmodified piperidine ring.

Avapritinib ()

Comparison :

- Avapritinib’s bulkier triazine system contrasts with the target compound’s pyrimidine core, suggesting divergent binding modes despite shared pyrazole and piperidine-like motifs.

Heterocyclic Diversity ()

Pyrazolo-Triazolo-Pyrimidines ()

- Key Features : Fused triazolo and pyrazolo rings create planar, electron-deficient systems.

- Properties : Isomerization behavior under varying conditions highlights structural flexibility compared to the target compound’s stable pyrimidine-pyrazole linkage .

Pyrrolo[2,3-d]pyrimidine Derivatives ()

- Example : 5-(1-Methylpyrazol-4-yl)-4-morpholinyl-pyrrolo[2,3-d]pyrimidine

Data Table: Comparative Analysis of Key Compounds

*Inferred from structural analogs.

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine, a compound with the CAS number 2060008-63-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings on its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound consists of a pyrimidine core substituted with a pyrazole and a piperidine moiety. Its structural formula is essential for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N5 |

| Molecular Weight | 241.31 g/mol |

| CAS Number | 2060008-63-9 |

| Storage Conditions | Room temperature |

Antibacterial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated MIC values against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis at 75 µg/mL and 125 µg/mL, respectively, while showing activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa with MIC values below 150 µg/mL .

Antifungal Activity

The antifungal activity of compounds in the same class has also been explored. A study highlighted that certain pyrazolo[1,5-a]pyrimidines exhibited potent antifungal effects against various strains, indicating the potential for developing new antifungal agents based on this scaffold .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidines have been well-documented. Research has shown that these compounds can inhibit specific kinases involved in cancer progression. For instance, structure–activity relationship (SAR) studies revealed that modifications at the 2-position of the pyrimidine ring could enhance selectivity and potency against cancer cell lines .

Case Studies

-

Inhibition of Kinases :

A study identified novel pyrimidine derivatives that inhibited GSK3 and PK6 kinases, which are crucial in regulating cell proliferation and survival in cancer cells. The identified compound exhibited an IC50 value in the low nanomolar range, demonstrating its potential as an anticancer agent . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results indicated that modifications to the pyrazole ring could significantly enhance antibacterial activity, suggesting a pathway for developing more effective antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.